Home > Products > Screening Compounds P136261 > [Phe8psi-(CH2NH)arg9]-bradykinin
[Phe8psi-(CH2NH)arg9]-bradykinin -

[Phe8psi-(CH2NH)arg9]-bradykinin

Catalog Number: EVT-10913556
CAS Number:
Molecular Formula: C50H75N15O10
Molecular Weight: 1046.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Phe8psi-(CH2NH)arg9]-bradykinin is a synthetic analog of the naturally occurring peptide bradykinin, which plays a key role in various physiological processes including vasodilation, inflammation, and pain modulation. This compound is specifically designed to selectively activate the bradykinin B2 receptor while being resistant to enzymatic degradation by kininases, making it a valuable tool in pharmacological research.

Source

This compound is derived from modifications of bradykinin, which is a nonapeptide composed of nine amino acids. The modifications involve the substitution of certain amino acids to enhance its stability and receptor selectivity. Research studies have demonstrated its potential in enhancing drug delivery across the blood-brain barrier and in treating conditions such as cancer and cardiovascular diseases .

Classification

[Phe8psi-(CH2NH)arg9]-bradykinin falls under the category of peptide agonists, specifically targeting the B2 receptor subtype of bradykinin receptors. It is classified as a pharmacological agent with applications in both experimental and therapeutic settings.

Synthesis Analysis

Methods

The synthesis of [Phe8psi-(CH2NH)arg9]-bradykinin typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptide chains on a solid support, facilitating purification and characterization.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, which are sequentially added to the growing peptide chain.
  2. Coupling Reactions: The coupling reactions are performed using activating agents such as HBTU (Hepbt-1-Hydroxybenzotriazole) to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and subsequently purified via high-performance liquid chromatography (HPLC) to obtain the final product with high purity .
Molecular Structure Analysis

Structure

The molecular structure of [Phe8psi-(CH2NH)arg9]-bradykinin features a modified phenylalanine at position 8, where a psi linkage is introduced along with an arginine at position 9 that has been altered to include a methylene bridge (CH2NH). This modification enhances its binding affinity and selectivity for the B2 receptor.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₁
  • Molecular Weight: Approximately 270.31 g/mol
  • Structural Representation: The compound maintains the core structure of bradykinin while incorporating modifications that confer resistance to enzymatic degradation .
Chemical Reactions Analysis

Reactions

The compound primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. It binds selectively to the B2 receptor, leading to downstream signaling cascades that promote vasodilation and other physiological effects.

Technical Details

  1. Binding Affinity: Studies indicate that [Phe8psi-(CH2NH)arg9]-bradykinin exhibits high binding affinity for human B2 receptors, with IC50 values significantly lower than those of natural bradykinin.
  2. Resistance to Degradation: Unlike natural bradykinin, this analog is resistant to cleavage by carboxypeptidases and kininases, enhancing its therapeutic potential .
Mechanism of Action

Process

Upon administration, [Phe8psi-(CH2NH)arg9]-bradykinin binds to B2 receptors located on vascular endothelial cells. This binding triggers a series of intracellular signaling pathways involving:

  • Increased intracellular calcium levels
  • Activation of nitric oxide synthase
  • Enhanced production of vasodilatory substances such as prostaglandins

These processes culminate in vasodilation, increased vascular permeability, and modulation of pain responses .

Data

Research indicates that this compound can effectively enhance blood-brain barrier permeability, facilitating drug delivery for therapeutic agents intended for central nervous system disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and various organic solvents, making it suitable for various formulations.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions due to its resistance to enzymatic degradation.
  • pH Sensitivity: Maintains activity across a range of physiological pH levels.

Relevant data from pharmacological studies suggest that its stability contributes significantly to its effectiveness in vivo .

Applications

[Phe8psi-(CH2NH)arg9]-bradykinin has several scientific applications:

  • Drug Delivery Systems: Utilized as an adjuvant to enhance drug permeability across the blood-brain barrier in neurological therapies.
  • Cardiovascular Research: Investigated for its potential role in treating conditions like hypertension and heart failure by modulating vascular responses.
  • Cancer Therapy: Explored for its ability to improve drug delivery in tumor microenvironments through enhanced permeability .
Pharmacological Characterization of [Phe8ψ-(CH2NH)Arg9]-Bradykinin as a B2 Receptor Agonist

Receptor Selectivity and Binding Affinity Profiling

ψ-Bradykinin exhibits high selectivity for the constitutive bradykinin B₂ receptor over the inducible bradykinin B₁ receptor subtype. In competitive radioligand binding assays using human embryonic kidney (HEK-293T) cells transiently expressing recombinant human receptors, ψ-Bradykinin demonstrated sub-nanomolar affinity for the B₂ receptor (IC₅₀ = 1.8–4.9 nM), while showing negligible binding to the B₁ receptor (IC₅₀ > 10,000 nM) [1] [4]. This selectivity profile is attributable to the compound’s structural mimicry of native bradykinin at the B₂ receptor binding pocket, while the modified C-terminus disrupts recognition by the B₁ receptor, which preferentially binds des-Arg metabolites [7] [9].

Functional potency was confirmed using isolated human umbilical vein (hUV) contractility assays, where ψ-Bradykinin acted as a full agonist with an EC₅₀ of 3.0–5.0 nM, comparable to native bradykinin (EC₅₀ = 3.0 nM) [4] [8]. Intriguingly, in vivo studies revealed ψ-Bradykinin to be 5-fold more potent than native bradykinin in eliciting hypotensive responses, attributable to its enzymatic stability rather than intrinsic affinity [2] [8].

Table 1: Binding Affinity and Functional Activity of ψ-Bradykinin at Human Kinin Receptors

Receptor TypeBinding Affinity (IC₅₀, nM)Functional Potency (EC₅₀, nM)Assay System
Bradykinin B₂1.8–4.93.0–5.0HEK-293T cells, hUV bioassay
Bradykinin B₁>10,000>10,000HEK-293T cells, hUV bioassay

Mechanisms of Bradykinin B₂ Receptor Activation and Signaling Pathways

ψ-Bradykinin activates the bradykinin B₂ receptor, a Gαq-protein-coupled receptor (GPCR), triggering canonical and non-canonical signaling cascades:

  • Gαq-Phospholipase C (PLC) Pathway: Receptor engagement stimulates PLC-β via Gαq, cleaving phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium ([Ca²⁺]ᵢ) from endoplasmic reticulum stores, while DAG activates protein kinase C (PKC). In rat fibroblasts, ψ-Bradykinin elevates [Ca²⁺]ᵢ with an EC₅₀ of 2.5 nM, mirroring native bradykinin [4] [9].
  • Nitric Oxide (NO) Synthase Activation: In vascular endothelial cells, ψ-Bradykinin induces calcium-dependent endothelial NO synthase (eNOS) phosphorylation, generating NO. This mediates vasodilation and increases microvascular permeability [4] [6].
  • Prostaglandin (PG) Release: In pathological contexts (e.g., inflamed endothelium), ψ-Bradykinin stimulates cyclooxygenase-2 (COX-2)-dependent synthesis of vasoactive prostaglandins (e.g., PGI₂, PGE₂), amplifying vascular leakage [4] [6].

Notably, ψ-Bradykinin exhibits a prolonged duration of action in vivo compared to native bradykinin. This is evidenced by sustained hypotensive effects and extended blood-brain barrier (BBB) permeability enhancement, attributable to resistance to enzymatic inactivation rather than delayed receptor dissociation [2] [4] [8].

Resistance to Enzymatic Degradation by Kininase I and Kininase II

The ψ-CH₂-NH bond modification confers exceptional stability against peptidases responsible for native bradykinin catabolism:

  • Kininase II (Angiotensin-Converting Enzyme, ACE): Native bradykinin is rapidly cleaved (t₁/₂ < 15 sec) by ACE at the Pro⁷-Phe⁸ bond. ψ-Bradykinin’s reduced bond at Phe⁸-Arg⁹ does not directly prevent ACE-mediated N-terminal hydrolysis. However, structural analyses reveal that the ψ-CH₂-NH alteration induces conformational constraints that sterically hinder ACE’s access to the scissile Pro⁷-Phe⁸ bond. Incubation with purified ACE or serum kininases showed negligible degradation of ψ-Bradykinin over 60 minutes, whereas native bradykinin was completely hydrolyzed within seconds [1] [9] [10].
  • Kininase I (Carboxypeptidase N, CPN): CPN sequentially removes C-terminal Arg residues (Arg⁹ then Phe⁸), generating inactive des-Arg metabolites. The ψ-CH₂-NH bond at Phe⁸-Arg⁹ is completely resistant to CPN cleavage, preventing generation of B₁ receptor agonists (e.g., des-Arg⁹-bradykinin) that could confound pharmacological effects [1] [9].
  • Additional Peptidases: ψ-Bradykinin also resists aminopeptidase P (cleaves N-terminal Arg¹) and neutral endopeptidase (NEP) 24.11 due to its modified backbone topology [9] [10].

Table 2: Enzymatic Degradation Resistance Profile of ψ-Bradykinin

EnzymePrimary Cleavage Site in BradykininSusceptibility of ψ-BradykininExperimental Evidence
Kininase II (ACE)Pro⁷-Phe⁸ResistantNo degradation after 60 min incubation with ACE [1] [9]
Kininase I (CPN)Arg⁹ (C-terminal)ResistantNo Arg⁹ release detected by HPLC [1] [9]
Aminopeptidase PArg¹-Pro²ResistantIntact N-terminus confirmed by mass spectrometry [9]
Neutral Endopeptidase 24.11Multiple internal bondsResistantUnchanged after incubation with renal microvilli [10]

The functional consequence of this stability is a significantly extended plasma half-life and duration of receptor activation. In rat bioassays, ψ-Bradykinin-induced vasodilation persisted >10-fold longer than responses to equimolar native bradykinin [1] [8] [9].

Properties

Product Name

[Phe8psi-(CH2NH)arg9]-bradykinin

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C50H75N15O10

Molecular Weight

1046.2 g/mol

InChI

InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)

InChI Key

XKJBISGEHGXKBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.